

# Spectroscopic Characterization of 2,4,6-Triphenyl-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Triphenyl-1-hexene

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,4,6-Triphenyl-1-hexene**. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document outlines key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by generalized experimental protocols.

## **Molecular Structure and Properties**

Chemical Formula: C24H24[1]

Molecular Weight: 312.45 g/mol [2]

IUPAC Name: (3,5-Diphenylhex-5-en-1-yl)benzene[2]

CAS Number: 18964-53-9

## **Spectroscopic Data**

The following sections present the available spectroscopic data for **2,4,6-Triphenyl-1-hexene** in a structured format to facilitate analysis and comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2,4,6-Triphenyl-1-hexene** 

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
7.02–7.36	m	15H, Aromatic protons	
5.18	d	1.6	1H, Olefinic proton (H-1)
4.92	dd	3.2, 1.6	1H, Olefinic proton (H-1)
2.86	ddd	13.8, 7.9, 1.1	1H, Methylene proton (H-3)
2.83	ddd	13.8, 7.9, 1.1	1H, Methylene proton (H-3)
2.71	m	1H, Methine proton (H-4)	
2.30–2.50	m	2H, Methylene protons (H-6)	
2.07	dddd	13.6, 10.4, 6.5, 4.4	1H, Methylene proton (H-5)
1.92	dtd	13.6, 10.4, 6.5	1H, Methylene proton (H-5)

Data sourced from a study where the spectrum was recorded on a 600 MHz instrument in CDCl<sub>3</sub>.[2]

Table 2: 13C NMR Spectroscopic Data for 2,4,6-Triphenyl-1-hexene



Chemical Shift (δ) ppm	Assignment	
146.9	Quaternary Carbon	
145.2	Quaternary Carbon	
142.6	Quaternary Carbon	
141.3	Olefinic Carbon (C-2)	
128.5	4C, Aromatic Carbons	
128.5	2C, Aromatic Carbons	
128.4	2C, Aromatic Carbons	
127.9	2C, Aromatic Carbons	
127.5	1C, Aromatic Carbon	
126.6	2C, Aromatic Carbons	
126.3	1C, Aromatic Carbon	
125.8	1C, Aromatic Carbon	
114.7	Olefinic Carbon (C-1)	
43.8	Methine Carbon (C-4)	
43.6	Methylene Carbon (C-3)	
37.5	Methylene Carbon (C-5)	
33.9	Methylene Carbon (C-6)	

Data sourced from a study where the spectrum was recorded on a 150 MHz instrument in CDCl<sub>3</sub>.[3]

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for 2,4,6-Triphenyl-1-hexene



Technique	m/z	Interpretation
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS)	312.1878	[M]+, corresponds to the molecular formula C24H24.[3]
Electron Ionization Mass Spectrometry (EI-MS)	312.4	Molecular ion peak (C24H24 <sup>+</sup> ).

### Infrared (IR) Spectroscopy

While a vapor phase IR spectrum is noted in the PubChem database for **2,4,6-Triphenyl-1-hexene**, specific peak data is not readily available.[4] Generally, the IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the alkene group, as well as C=C stretching vibrations for both the aromatic and olefinic moieties.

### **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and experimental objectives.

#### NMR Spectroscopy

- Sample Preparation: A small quantity of 2,4,6-Triphenyl-1-hexene, which exists as a transparent oil, is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[3] A standard internal reference, such as tetramethylsilane (TMS), is often added.
- Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer.
   For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Two-dimensional NMR experiments like HSQC can be performed to establish C-H correlations.[3]
- Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.



#### **Mass Spectrometry**

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS).
- Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation. For High-Resolution Mass Spectrometry (HRMS), softer ionization techniques like Electrospray Ionization (ESI) may be used to preserve the molecular ion.
- Mass Analysis and Detection: The resulting ions are separated based on their mass-tocharge ratio by a mass analyzer and detected. The resulting mass spectrum plots relative ion abundance against the m/z ratio.

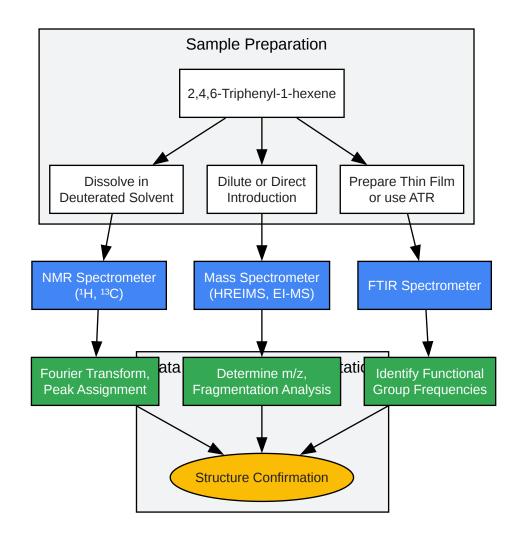
#### Infrared (IR) Spectroscopy

- Sample Preparation: For an oily substance like 2,4,6-Triphenyl-1-hexene, a thin film can be
  prepared between two IR-transparent salt plates (e.g., NaCl or KBr). Alternatively, Attenuated
  Total Reflectance (ATR) can be used, where a drop of the oil is placed directly on the ATR
  crystal.
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2,4,6-Triphenyl-1-hexene**.





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Caption: General workflow for spectroscopic analysis.

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